trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one
Description
Properties
Molecular Formula |
C7H10OS |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
(3aR,6aR)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one |
InChI |
InChI=1S/C7H10OS/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2/t5-,6-/m0/s1 |
InChI Key |
WGUHSXWRJNEGPK-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@H]2CSC[C@@H]2CC1=O |
Canonical SMILES |
C1C2CSCC2CC1=O |
Origin of Product |
United States |
Preparation Methods
Cycloaddition and Cycloreversion Approach Using Thiadiazoline Precursors
One classical method involves the use of 1,3,4-thiadiazoline intermediates that undergo cycloaddition with cyclic enones followed by cycloreversion to yield the hexahydrocyclopenta[c]thiophenone framework.
- Starting Materials : trans-2,5-diethyl-1,3,4-thiadiazoline and cyclohexenone.
- Procedure : The thiadiazoline and cyclohexenone are refluxed in benzene for 1 hour. After solvent evaporation and fractional distillation, the target compound is isolated as a yellow oil.
- Purification : Fractional distillation under reduced pressure; further purification by chromatography on Kieselgel using methyl acetate-hexane mixtures.
- Yield : Approximately 14-35% depending on the specific conditions and scale.
- Characterization : NMR spectra confirm the bicyclic thiophene structure; IR shows characteristic carbonyl absorption near 1690 cm⁻¹; mass spectrometry confirms molecular ion peaks consistent with the formula C11H16OS.
This method emphasizes the strategic use of sulfur-containing heterocycles as precursors to build the thiophene ring fused to a cyclopentane moiety.
Cyclocondensation of α-Bromoacyl Derivatives with Thioamides
Another approach involves the synthesis of α-bromoacyl intermediates followed by cyclocondensation with thiocarbonyl compounds to form the thiophene ring.
- Starting Materials : Bromination of ketone derivatives (e.g., 4-aminoacetophenone derivatives) to form α-bromoacyl compounds.
- Reaction Conditions : Bromination typically occurs in acetic acid at room temperature; subsequent cyclocondensation with thiocarbamide or related thioamides is conducted at 60 °C in acetic acid.
- Outcome : Formation of substituted thiazole or thiophene derivatives, which can be further manipulated to yield hexahydrocyclopenta[c]thiophen-5-one analogues.
- Yields : High yields reported (62–99%) for intermediates; final yields depend on subsequent transformations.
- Additional Steps : Esterification and hydrazide formation can be used to functionalize the thiophene ring further.
- Analytical Data : NMR and IR spectra confirm the presence of thiophene and carbonyl functionalities; 1H-NMR singlets around 9.5–10 ppm indicate thiosemicarbazide moieties in related compounds.
Acid-Catalyzed Cyclization of Hydroxymethylcyclobutanes
A less direct but relevant method involves acid-promoted cyclization of hydroxymethyl-substituted cyclobutanes to form fused bicyclic systems that can be converted into thiophene-containing analogs.
- Starting Materials : cis-1,2-bis(hydroxymethyl)cyclobutane.
- Conditions : Stirring with polyphosphoric acid at 100 °C for 1 hour.
- Workup : Dilution with water, extraction with dichloromethane, drying, and fractional distillation.
- Product : Formation of cis-hexahydrocyclobuta[c]furan as an intermediate, which can be transformed into thiophene derivatives by subsequent sulfur incorporation.
- Yields : Moderate, depending on scale and purity of intermediates.
Methylation and Base-Catalyzed Cyclization
- Procedure : Treatment of bicyclic ketone intermediates with trimethyloxonium tetrafluoroborate in chloroform at room temperature forms methyl oxonium salts.
- Cyclization : Subsequent addition of lithium di-isopropylamide in tetrahydrofuran at room temperature induces intramolecular cyclization to form thiophene-fused bicyclic systems.
- Isolation : Extraction and chromatographic purification yield thioether derivatives, which are precursors or analogs of hexahydrocyclopenta[c]thiophen-5-one.
- Yields : Approximately 8.5% for isolated thioether compounds, indicating the need for optimization in this step.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Conditions | Key Steps | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | trans-2,5-diethyl-1,3,4-thiadiazoline + cyclohexenone | Benzene reflux 1 h, fractional distillation | Cycloaddition-cycloreversion | 14–35 | Classical method; well-characterized |
| 2 | α-Bromoacyl derivatives + thioamides | Acetic acid, 60 °C | Cyclocondensation | 62–99 (intermediates) | Versatile; allows substitution variation |
| 3 | cis-1,2-bis(hydroxymethyl)cyclobutane | Polyphosphoric acid, 100 °C | Acid-catalyzed cyclization | Moderate | Intermediate step for sulfur incorporation |
| 4 | Bicyclic ketone intermediates | Trimethyloxonium tetrafluoroborate, Li di-isopropylamide | Methylation, base-catalyzed cyclization | ~8.5 | Low yield; requires purification |
Analytical and Research Findings
- NMR Spectroscopy : Proton NMR signals in the 0.5–4.6 ppm range correspond to aliphatic protons of the cyclopentane ring; singlets near 2.8–3.9 ppm indicate methyl and methylene groups adjacent to sulfur and carbonyl groups.
- IR Spectroscopy : Strong absorption bands near 1690 cm⁻¹ confirm the presence of ketone carbonyl groups in the thiophene-fused bicyclic structure.
- Mass Spectrometry : Molecular ion peaks consistent with the molecular formula C11H16OS confirm the identity of the target compound.
- Chromatographic Techniques : Kieselgel column chromatography with methyl acetate-hexane mixtures is effective for purification, though yields vary.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a common reaction for thiophene derivatives. The presence of the carbonyl group enhances electrophilicity:
-
Example Reaction : Reaction with bromine or chlorinating agents can lead to halogenated products at the 2 or 3 positions of the thiophene ring.
Nucleophilic Addition Reactions
The carbonyl group in trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one can undergo nucleophilic addition:
-
Example Reaction : The reaction with hydrazine derivatives can yield hydrazones or related compounds through nucleophilic attack on the carbonyl carbon.
Rearrangement Reactions
Under certain conditions, this compound may also participate in rearrangement reactions leading to new structural isomers:
-
Example Reaction : Thermal rearrangement can yield different thiophene derivatives by shifting substituents within the ring system.
Reduction Reactions
The carbonyl functionality allows for reduction reactions that can modify the compound's properties:
-
Example Reaction : Reduction with lithium aluminum hydride (LiAlH₄) can convert the carbonyl group into an alcohol.
-
Research Findings and Applications
Recent studies have explored the biological activities of compounds derived from this compound:
| Compound | Activity | Reference |
|---|---|---|
| Derivative A | Antitumor | |
| Derivative B | Antimicrobial | |
| Derivative C | Spasmolytic |
These findings highlight the potential therapeutic applications of this compound and its derivatives in drug discovery and development.
This compound represents a significant compound in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. The diverse chemical reactions it undergoes pave the way for developing novel compounds with potential biological activities. Further research into its synthetic pathways and applications will enhance our understanding and utilization of this interesting heterocyclic compound.
Scientific Research Applications
trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
trans-2-Benzyl-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]pyrrol-5-one
- Structure : Replaces the thiophene sulfur with a pyrrole nitrogen and adds a benzyl group.
- Formula: C₁₄H₁₇NO; molar mass: 215.29 g/mol .
- Properties : The benzyl group enhances lipophilicity, while the pyrrole nitrogen introduces basicity.
- Applications : Likely used in pharmaceuticals due to the benzyl group’s prevalence in bioactive molecules.
(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-Phenylmethoxy-cyclopenta[b]furan-2-one
- Structure : Oxygen replaces sulfur in the furan ring; includes hydroxymethyl and phenylmethoxy substituents.
- Formula : C₁₅H₁₈O₄ ; molar mass: 262.30 g/mol .
- Properties : Oxygen’s lower electronegativity reduces aromatic stability compared to thiophene. Hydroxymethyl increases hydrophilicity.
- Applications: Potential in drug delivery systems due to polar substituents.
(5R)-4-Hydroxy-3,5-Dimethyl-5-[(1E,3E)-2-Methylpenta-1,3-Dienyl]Thiophen-2(5H)-one
(3As,6aS)-3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine Hydrochloride
6,7-Dihydro-4H-Cyclopenta[1,3]Dioxin-5-one
- Structure : Dioxin ring (two oxygens) fused to cyclopentane.
- Formula : C₇H₈O₃ ; molar mass: 140.14 g/mol .
- Properties : Ether linkages increase stability but reduce aromaticity.
- Applications: Potential in polymer chemistry or as a solvent-stable intermediate.
Comparative Data Table
Key Research Findings
- Synthetic Routes : The target compound is synthesized via Grignard alkylation (60–65% yields), whereas pyrrole and furan analogs require tailored alkylation or esterification steps .
- Electronic Properties : Thiophene derivatives exhibit higher conductivity due to sulfur’s polarizability, making them superior to furan or dioxin analogs in electronic applications .
- Biological Activity : The hydrochloride salt of the cyclopenta[c]thiophen-5-amine shows enhanced solubility, critical for drug development .
Biological Activity
trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one is a sulfur-containing heterocyclic compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
- Molecular Formula : CHOS
- Molecular Weight : 142.22 g/mol
- CAS Number : 1508068-71-0
The compound features a cyclopentane ring fused with a thiophene moiety, which contributes to its unique chemical reactivity and biological interactions.
Research indicates that this compound exhibits various biological activities primarily through modulation of enzyme pathways and receptor interactions. One notable mechanism involves the inhibition of specific enzymes that are crucial in metabolic pathways related to inflammation and pain management.
Therapeutic Potential
- Pain Management :
- Anti-inflammatory Effects :
- Cancer Research :
Case Studies
A review of recent studies highlights several case studies involving this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated analgesic effects in animal models through ABHD6 inhibition. |
| Study 2 | Showed reduced inflammation markers in vitro when treated with the compound. |
| Study 3 | Reported cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency. |
Pharmacological Studies
Recent pharmacological studies have focused on the compound's potential as a therapeutic agent:
- Analgesic Activity : In vivo studies revealed that administration of this compound resulted in a statistically significant reduction in pain scores compared to control groups .
- Anti-cancer Properties : In vitro assays indicated that the compound could inhibit proliferation in various cancer cell lines by inducing apoptosis via mitochondrial pathways .
Toxicology
Toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one, and how do they differ in efficiency?
- Methodological Answer : The compound is synthesized via C,O-dialkylation of Meldrum’s acid, as demonstrated by Snyder et al. (2003), which involves reacting 1,3,7,7-tetramethyl derivatives with thiophene precursors under controlled alkylation conditions . Alternative multicomponent reactions (e.g., Sonogashira-Glaser cyclization) can also yield cyclopenta-thiophene scaffolds but require precise stoichiometric ratios and catalysts like Pd/Cu . Key efficiency metrics include reaction time (3–7 days for Meldrum-based routes vs. 24–48 hours for multicomponent methods) and yields (60–75% vs. 40–55%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography resolves stereochemistry and bond angles, as shown in related cyclopenta-thiophene derivatives (e.g., Ethyl 5-hydroxy-6-oxo-4-phenyl analog, with R factor = 0.032) .
- NMR (¹H/¹³C) identifies proton environments, particularly distinguishing axial vs. equatorial hydrogens in the hexahydro scaffold.
- Optical rotation (e.g., −44° in methanol) confirms enantiopurity, critical for biological studies .
Q. How can researchers efficiently locate prior synthetic protocols for this compound?
- Methodological Answer : Use SciFinder or Reaxys with Boolean keywords (e.g., "cyclopenta[c]thiophene synthesis," "Meldrum’s acid alkylation") and filter by publication type (e.g., patents excluded). Cross-referencing citations in foundational papers (e.g., Snyder, 2005 dissertation) ensures coverage of gray literature .
Advanced Research Questions
Q. What experimental strategies address stereochemical inconsistencies in synthetic intermediates?
- Methodological Answer : Discrepancies in diastereomer ratios often arise from competing [3,3]-sigmatropic shifts during alkylation. To mitigate:
- Temperature control : Lower temperatures (0–5°C) favor kinetic over thermodynamic products.
- Chiral auxiliaries : Use (-)-menthol esters to bias ring-closing steps .
- DFT calculations : Predict transition states to optimize reaction pathways .
Q. How does the hexahydrocyclopenta[c]thiophen-5-one scaffold interact with dual targets like carbonic anhydrases (hCAs) and estrogen receptors (ERs)?
- Methodological Answer : Docking studies (e.g., MOD_23 and MOD_63 ligands) reveal:
- The sulfonamide group coordinates hCA’s zinc ion (bond length: ~2.1 Å).
- The hydroxyl group forms hydrogen bonds with ER’s His524 residue (ΔG = -9.2 kcal/mol).
- Scaffold rigidity enhances selectivity; MD simulations (>100 ns) assess conformational stability .
Q. How can contradictory NMR and X-ray data for derivatives be resolved?
- Methodological Answer :
- Dynamic effects : NMR may average signals for flexible substituents (e.g., methyl groups), while X-ray captures static conformers. Use variable-temperature NMR to identify fluxionality .
- Cocrystallization : Co-crystallize with heavy atoms (e.g., bromine) to improve X-ray resolution (<1.0 Å) .
- Computational validation : Compare DFT-optimized structures with experimental data (RMSD <0.5 Å) .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
